

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

molecular formula C₁₂H₁₃NO₃

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

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An In-Depth Technical Guide to **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic Acid** (C₁₂H₁₃NO₃): Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is repeatedly found in successful therapeutic agents and natural products.^{[1][2][3]} Its prevalence is not coincidental; the sp³-hybridized, non-planar structure of the pyrrolidine ring provides an ideal three-dimensional architecture for exploring pharmacophore space, a critical factor in designing molecules with high affinity and selectivity for biological targets.^{[1][4][5]} The United States Food and Drug Administration (FDA) has approved numerous drugs containing this five-membered nitrogen heterocycle, highlighting its importance in pharmaceutical sciences.^[1]

This guide focuses on a specific, promising derivative: **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid**. This molecule integrates several key chemical features into a single, compact structure:

- A 5-oxopyrrolidine (pyroglutamic acid) core, a lactam structure that imparts specific conformational constraints and hydrogen bonding capabilities.
- An N-p-tolyl group, which adds a defined lipophilic, aromatic character, crucial for interactions with hydrophobic pockets in target proteins.

- A C3-carboxylic acid, a versatile functional handle that not only influences solubility and acidity but also serves as a prime site for chemical modification to generate compound libraries.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the molecule's structural properties, detailed protocols for its synthesis and characterization, and a discussion of its potential as a foundational building block for the discovery of novel therapeutics, grounded in the established biological activities of the broader pyrrolidinone class.

PART 1: Physicochemical and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in drug design. The unique combination of a lactam, a carboxylic acid, and an aromatic ring in **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** defines its behavior and potential interactions.

Key Properties Summary

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[6][7]
Molecular Weight	219.24 g/mol	[6][8]
CAS Number	133747-57-6	[6][8][9]
Appearance	White to off-white solid (predicted)	-
IUPAC Name	1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid	[6]
SMILES	<chem>CC1=CC=C(C=C1)N2C(=O)C(C2)C(=O)O</chem>	[7]

Structural Insights

The molecule's efficacy as a scaffold is derived from its distinct structural components:

- **The Pyrrolidinone Ring:** This five-membered lactam is conformationally restricted yet non-planar, offering a 3D geometry that is often more advantageous for target binding than flat aromatic systems.^{[1][5]} The amide bond is stable, and the carbonyl oxygen can act as a hydrogen bond acceptor.
- **The Chiral Center (C3):** The carbon atom bearing the carboxylic acid is a stereocenter. This is of paramount importance in drug development, as different enantiomers can exhibit vastly different biological activities and metabolic profiles due to the chiral nature of biological receptors.^[4] Synthetic strategies must therefore be designed to control or separate these stereoisomers.
- **The Carboxylic Acid Group:** This functional group is a key determinant of the molecule's physicochemical properties, particularly its acidity (pKa) and aqueous solubility. More importantly, it is a versatile chemical handle for creating derivatives. It can be readily converted into esters, amides, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties in a lead optimization campaign.
- **The N-p-tolyl Group:** This substituent locks the nitrogen atom, preventing it from acting as a hydrogen bond donor. The tolyl ring introduces a significant lipophilic region, which can engage in van der Waals or π -stacking interactions within a protein's binding site. The para-methyl group provides a specific substitution pattern that can be varied to probe structure-activity relationships (SAR).

Caption: Structure of **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid**.

PART 2: Synthesis and Purification

The most direct and widely cited method for synthesizing 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between itaconic acid and a primary amine.^{[10][11][12]} This approach is efficient and utilizes readily available starting materials.

Primary Synthetic Pathway: Condensation of Itaconic Acid and p-Toluidine

This reaction proceeds via a Michael addition of the amine to the α,β -unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the stable five-

membered lactam ring. The reaction is typically performed at elevated temperatures, sometimes under solvent-free conditions or in a high-boiling solvent like water.^{[10][12]}

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for high conversion and ease of purification. Using water as a solvent is a green chemistry approach and facilitates the reaction.^[12] Acidification at the end is crucial to protonate the carboxylate salt formed during work-up, ensuring the precipitation of the final carboxylic acid product.

- **Reagent Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq.), p-toluidine (1.0 eq.), and water. The concentration should be approximately 2-3 M with respect to the reactants.
- **Reaction:** Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
- **Cooling and Basification:** Once the reaction is complete, cool the mixture to room temperature. A solid may precipitate. Add a 5% aqueous solution of sodium hydroxide until the mixture is basic (pH ~9-10) to dissolve the carboxylic acid product as its sodium salt and to deprotonate any remaining acidic species.
- **Extraction (Wash):** Transfer the basic solution to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted p-toluidine and non-acidic impurities. Discard the organic layer.
- **Acidification and Precipitation:** Cool the aqueous layer in an ice bath. Slowly add 5% hydrochloric acid with stirring until the pH is strongly acidic (pH ~2-3). A crystalline solid of the desired product should precipitate.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
- **Drying:** Dry the product under vacuum to a constant weight.

Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The chosen solvent system should fully dissolve the compound at high temperatures but have low solubility for it at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.

- Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water, acetic acid).
- Dissolution: Place the crude, dried product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
- Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

PART 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a specific experimental spectrum for this exact molecule is not publicly available, a reliable prediction of its key spectral features can be made based on its structure and data from closely related analogs.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Predicted Spectroscopic Data

Technique	Predicted Features	Rationale
^1H NMR	δ ~12.0-13.0 ppm (s, 1H, COOH) δ ~7.2-7.6 ppm (m, 4H, Ar-H) δ ~3.8-4.1 ppm (m, 2H, N-CH ₂) δ ~3.3-3.5 ppm (m, 1H, CH-COOH) δ ~2.6-2.9 ppm (m, 2H, CH ₂ -CO) δ ~2.3 ppm (s, 3H, Ar-CH ₃)	The carboxylic acid proton is highly deshielded. Aromatic protons on the tolyl ring will appear as a multiplet (or two doublets). The three sets of aliphatic protons on the pyrrolidinone ring are in distinct chemical environments and will show complex splitting patterns due to coupling. The methyl group on the tolyl ring will be a sharp singlet. [13] [14]
^{13}C NMR	δ ~174-176 ppm (C=O, acid) δ ~171-173 ppm (C=O, lactam) δ ~119-138 ppm (Ar-C) δ ~50-52 ppm (N-CH ₂) δ ~35-37 ppm (CH-COOH) δ ~34-36 ppm (CH ₂ -CO) δ ~21 ppm (Ar-CH ₃)	Two distinct carbonyl signals are expected. Six aromatic carbon signals will be present. Three aliphatic carbons corresponding to the pyrrolidinone ring will be in the upfield region, along with the tolyl methyl carbon. [13]
FT-IR	ν ~2500-3300 cm ⁻¹ (broad, O-H stretch) ν ~1720-1740 cm ⁻¹ (sharp, C=O stretch, acid) ν ~1670-1690 cm ⁻¹ (sharp, C=O stretch, lactam)	The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two carbonyl groups will have distinct absorption frequencies due to their different electronic environments (acid vs. amide). [12] [14]
Mass Spec (ESI-)	m/z = 218.08 [M-H] ⁻	In negative ion mode electrospray ionization, the molecule is expected to lose a proton from the carboxylic acid group to form the [M-H] ⁻ ion.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for **5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid** is not extensively published, the therapeutic potential of the 5-oxopyrrolidine scaffold is well-documented.^{[15][16]} This molecule is best viewed as a versatile starting material or fragment for building libraries of potential drug candidates.

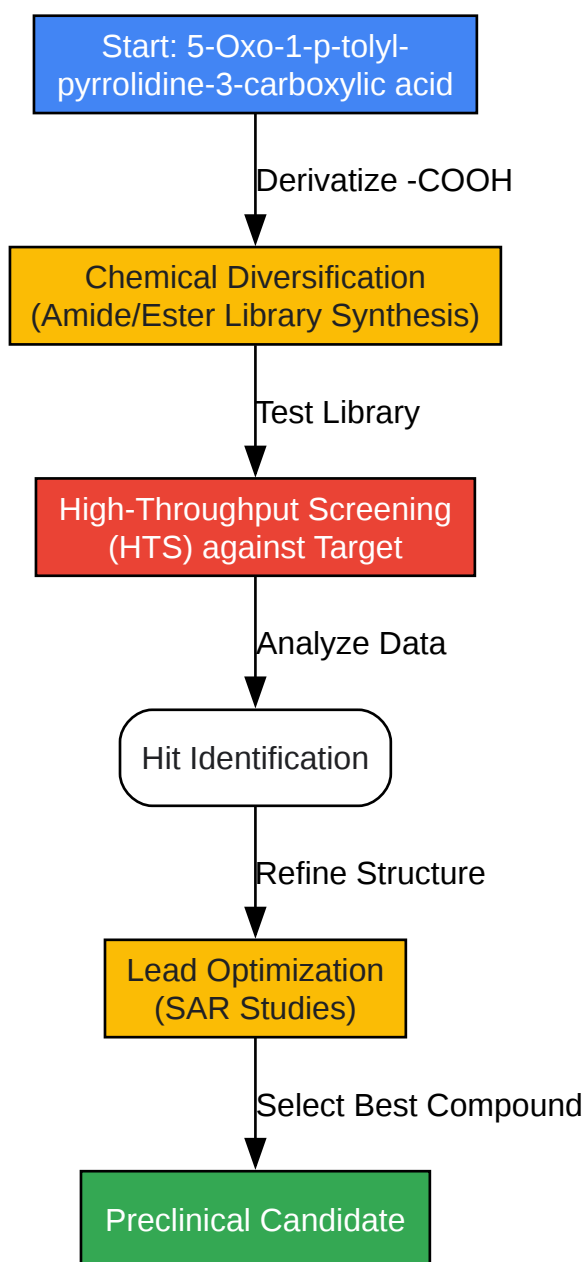
Established Activities of the 5-Oxopyrrolidine Scaffold

Derivatives built upon the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated a wide range of biological activities, making this a promising scaffold for various therapeutic areas.

Biological Activity	Example Application / Target	Reference(s)
Antimicrobial	Inhibition of drug-resistant bacteria (e.g., MRSA)	^[12]
Anticancer	Cytotoxicity against cancer cell lines (e.g., A549 lung cancer)	^[12]
Anti-inflammatory	Inhibition of matrix metalloproteinases (MMPs)	^{[15][16]}
Antifungal	Activity against phytopathogens	^[10]
Quorum Sensing Inhibition	Disruption of bacterial communication to prevent virulence	^[17]
Analgesic & Antihypoxic	Central nervous system effects	^{[10][11]}

Strategic Application in a Drug Discovery Workflow

The true value of this compound lies in its utility as a chemical building block. The carboxylic acid is the primary point for diversification, allowing chemists to explore SAR by creating a variety of derivatives.



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Caption: Drug discovery workflow using the target compound as a scaffold.

Causality of Experimental Choices:

- Scaffold Selection: The choice of this scaffold is based on the "privileged" nature of the pyrrolidinone ring and the versatile synthetic handle provided by the carboxylic acid.[1][2]

- **Library Synthesis:** Creating an amide library is a common and effective strategy. By coupling the carboxylic acid with a diverse set of primary and secondary amines, researchers can systematically probe the chemical space around the core scaffold, exploring different sizes, polarities, and hydrogen bonding patterns to find optimal interactions with a biological target.
- **Screening and Optimization:** Hits from an initial screen are validated and then serve as the starting point for lead optimization. Here, medicinal chemists would synthesize further analogs, perhaps by modifying the p-tolyl ring (e.g., changing the methyl to a chloro or methoxy group) or by exploring different stereoisomers to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid is more than just a single chemical entity; it represents a strategic entry point into a rich and biologically relevant area of chemical space. Its synthesis is straightforward from inexpensive starting materials, and its structure is ripe for chemical exploration. The combination of a conformationally defined pyrrolidinone core, a lipophilic aromatic moiety, and a versatile carboxylic acid handle makes it an exceptionally valuable building block for medicinal chemists. By leveraging the known therapeutic potential of this scaffold class, researchers can utilize this compound to design and synthesize novel libraries of molecules, accelerating the discovery of next-generation therapeutic agents for a wide range of diseases.

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- To cite this document: BenchChem. [5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid molecular formula C₁₂H₁₃NO₃]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079552#5-oxo-1-p-tolyl-pyrrolidine-3-carboxylic-acid-molecular-formula-c12h13no3]

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